An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene and Its Isomer
An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
A Note on Isomeric Specificity
Introduction: A Molecule of Interest in Modern Chemistry
The confluence of a chloro, a trifluoromethoxy, and a trifluoromethyl group on a benzene ring creates a molecule with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The strong electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups dramatically influences the electronic properties of the aromatic ring, impacting its reactivity and the physicochemical properties of the molecule as a whole. These fluorinated substituents are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this structural motif highly attractive for modern drug discovery programs. This guide provides a comprehensive overview of the known physical and chemical properties, along with insights into the synthesis and safe handling of 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.
Physicochemical Properties
Precise experimental data for 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is limited. The following table summarizes the available information for this isomer and provides estimated values based on structurally related compounds.
| Property | Value (1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene) | Source |
| CAS Number | 94444-57-2 | [1] |
| Molecular Formula | C₈H₃ClF₆O | [1] |
| Molecular Weight | 264.55 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds[2][3] |
| Boiling Point | Not experimentally determined. Estimated to be in the range of 150-180 °C. | |
| Melting Point | Not experimentally determined. | |
| Density | Not experimentally determined. | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | Inferred from related compounds[2] |
Chemical Structure and Reactivity
The unique arrangement of substituents on the benzene ring governs the reactivity of 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.
Caption: Chemical structure of 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are powerful electron-withdrawing groups, which deactivates the benzene ring towards electrophilic aromatic substitution. The chlorine atom is also deactivating but is an ortho-, para- director. However, the combined deactivating effect of the two fluoroalkyl groups will significantly hinder traditional electrophilic substitution reactions.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the position occupied by the chlorine atom. This is a key reaction pathway for introducing other functional groups to this scaffold.
Synthesis Strategies
Caption: A potential retrosynthetic pathway for 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.
A plausible forward synthesis could involve:
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Nitration: Starting with a suitable dichlorotrifluoromethylbenzene, selective nitration would be the initial step.
-
Nucleophilic Aromatic Substitution: The more activated chlorine atom could be displaced by a trifluoromethoxide source.
-
Reduction: The nitro group can be reduced to an amine.
-
Sandmeyer Reaction: The resulting aniline can be converted to the target chloro-derivative via a diazonium salt intermediate.
General Experimental Protocol for a Sandmeyer-type Reaction (Illustrative):
-
Diazotization: 4-Chloro-3-(trifluoromethyl)benzenamine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C.[4] A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.[4]
-
Chloro-de-amination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction is typically warmed to room temperature or slightly above to facilitate the evolution of nitrogen gas and the formation of the chloro-substituted product.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography.[4]
Spectral Data (Predicted)
No experimental spectral data for 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been identified. The following are predictions based on the structure:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern. Three distinct aromatic proton signals would be anticipated, likely showing complex coupling patterns (doublets or doublet of doublets).
-
¹³C NMR: The carbon NMR would show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to the highly electronegative fluorine atoms (in the -CF₃ and -OCF₃ groups) would exhibit characteristic quartet splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative, showing two distinct singlets (or more complex patterns if there is through-space coupling) corresponding to the -CF₃ and -OCF₃ groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
Specific toxicity data for 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is not available. However, based on the safety data for structurally related compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Fire Hazards: The compound is likely to be a combustible liquid. Keep away from heat, sparks, and open flames.[5] Use appropriate fire extinguishing media, such as dry chemical, foam, or carbon dioxide.[6]
-
Health Hazards: May cause skin and eye irritation.[7] May be harmful if inhaled or swallowed. Some related compounds are suspected of causing cancer.[5]
Hazard Statements (Inferred):
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation/Corrosion | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation/Damage | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. |
| Flammability | GHS02 | Warning | H227: Combustible liquid. |
Conclusion
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene and its isomers represent a class of compounds with significant potential in various areas of chemical research and development. While detailed experimental data for the specific title compound is currently lacking, this guide provides a comprehensive overview based on the available information for a close isomer and related molecules. As research in this area progresses, a more complete understanding of the properties and applications of this intriguing molecule will undoubtedly emerge.
References
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PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Available at: [Link]
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Wikipedia. 4-Chlorobenzotrifluoride. Available at: [Link]
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NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- IR Spectrum. Available at: [Link]
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ACS Publications. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Available at: [Link]
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ACS Publications. Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Available at: [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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